Gilmelisib
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gilmelisib is a synthetic organic compound classified as an antineoplastic agent. It is known for its role as a phosphatidylinositol 3-kinase (PI3K) inhibitor, specifically targeting the PI3K p110α isoform . The compound has garnered attention for its potential in cancer treatment due to its ability to inhibit a key pathway involved in cell proliferation and survival.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Gilmelisib involves multiple steps, starting with the preparation of key intermediates. The process typically includes the following steps:
Formation of the Pyrido[1,2-a]pyrimidin-7-yl Intermediate: This involves the reaction of appropriate starting materials under controlled conditions to form the pyrido[1,2-a]pyrimidin-7-yl core.
Introduction of the Dimethylaminoethoxy Group: This step involves the reaction of the intermediate with dimethylaminoethanol under suitable conditions to introduce the dimethylaminoethoxy group.
Formation of the Benzenesulfonamide Moiety: The final step involves the reaction of the intermediate with appropriate reagents to form the benzenesulfonamide moiety, completing the synthesis of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-efficiency reactors, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Gilmelisib undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylaminoethoxy group.
Reduction: Reduction reactions can occur at the benzenesulfonamide moiety.
Substitution: Substitution reactions can take place at the pyrido[1,2-a]pyrimidin-7-yl core and the benzenesulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Gilmelisib has a wide range of scientific research applications:
Chemistry: It is used as a tool compound to study PI3K signaling pathways and their role in various cellular processes.
Biology: this compound is employed in biological studies to investigate its effects on cell proliferation, apoptosis, and other cellular functions.
Medicine: The compound is being explored for its potential in cancer therapy, particularly in targeting cancers with PI3K pathway mutations.
Industry: This compound is used in the development of new therapeutic agents and in drug discovery research.
Wirkmechanismus
Gilmelisib exerts its effects by selectively inhibiting the PI3K p110α isoform. This inhibition disrupts the PI3K/AKT/mTOR signaling pathway, which is crucial for cell proliferation, survival, and metabolism. By blocking this pathway, this compound induces apoptosis and inhibits the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Alpelisib: Another PI3K inhibitor with a similar mechanism of action but different chemical structure.
Idelalisib: Targets a different isoform of PI3K and is used in the treatment of chronic lymphocytic leukemia.
Copanlisib: A pan-PI3K inhibitor with activity against multiple PI3K isoforms.
Uniqueness
Gilmelisib is unique due to its high specificity for the PI3K p110α isoform, making it a valuable tool for studying this specific pathway and its role in cancer. Its distinct chemical structure also provides unique pharmacokinetic and pharmacodynamic properties compared to other PI3K inhibitors .
Eigenschaften
CAS-Nummer |
1845777-61-8 |
---|---|
Molekularformel |
C24H23ClFN5O5S |
Molekulargewicht |
548.0 g/mol |
IUPAC-Name |
2-chloro-N-[5-[3-[2-(dimethylamino)ethoxy]-4-oxopyrido[1,2-a]pyrimidin-7-yl]-2-methoxypyridin-3-yl]-4-fluorobenzenesulfonamide |
InChI |
InChI=1S/C24H23ClFN5O5S/c1-30(2)8-9-36-20-13-27-22-7-4-15(14-31(22)24(20)32)16-10-19(23(35-3)28-12-16)29-37(33,34)21-6-5-17(26)11-18(21)25/h4-7,10-14,29H,8-9H2,1-3H3 |
InChI-Schlüssel |
BXKBZQAZYOZHJY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCOC1=CN=C2C=CC(=CN2C1=O)C3=CC(=C(N=C3)OC)NS(=O)(=O)C4=C(C=C(C=C4)F)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.